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Compound of Interest
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Cat. No.: B13787846 Get Quote

For researchers, scientists, and professionals in drug development, understanding the phase

stability of binary alloys like Nickel-Platinum (Ni-Pt) is crucial for designing novel materials with

tailored properties. This guide provides a comprehensive comparison of predicted and

experimentally verified phase stability in the Ni-Pt system, supported by detailed experimental

data and protocols.

The Ni-Pt system is characterized by a continuous solid solution at high temperatures and the

formation of ordered intermetallic phases at lower temperatures. Computational methods,

particularly the CALPHAD (Calculation of Phase Diagrams) approach, are instrumental in

predicting these phase transformations. However, experimental validation remains

indispensable for confirming theoretical models and understanding the kinetics of phase

evolution.

Comparative Analysis of Predicted and
Experimental Phase Stability
The phase stability in the Ni-Pt system is dominated by the order-disorder transitions of the

face-centered cubic (fcc) solid solution into the L12 (Ni3Pt and NiPt3) and L10 (NiPt) ordered

structures. The following tables summarize the key quantitative data comparing CALPHAD

predictions with experimental findings.
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Phase
Composition

(at.% Pt)

Predicted

Order-Disorder

Temperature

(°C)

(CALPHAD)

Experimental

Order-Disorder

Temperature

(°C)

Experimental

Technique(s)

Ni3Pt 25 ~580 580 ± 5

X-ray Diffraction,

Electrical

Resistivity

NiPt 50 ~645 645 ± 5

X-ray Diffraction,

Electrical

Resistivity

NiPt3 75 ~775 775 ± 5

X-ray Diffraction,

Electrical

Resistivity

Ni50Pt50 50 - 660

Differential

Scanning

Calorimetry

(DSC), X-ray

Diffraction (XRD)

[1]

Phase
Composition

(at.% Pt)

Predicted

Lattice

Parameter (a)

at RT (Å)

Experimental

Lattice

Parameter (a)

at RT (Å)

Crystal

Structure

Ni 0 3.524 3.5238 fcc (A1)

Ni3Pt 25 ~3.57 3.572 L12

NiPt 50 a≈3.84, c≈3.69
a=3.839,

c=3.701
L10

NiPt3 75 ~3.89 3.891 L12

Pt 100 3.924 3.9231 fcc (A1)
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Experimental Protocols
Detailed methodologies are essential for the reproducible experimental verification of predicted

phase stability. The following sections outline the key experimental procedures cited in the

literature.

Alloy Synthesis and Heat Treatment
Objective: To prepare Ni-Pt alloys of specific compositions and to achieve equilibrium phase

states through controlled thermal processing.

Protocol:

Material Preparation: High-purity nickel (99.99%) and platinum (99.99%) are weighed to the

desired atomic percentages.

Arc Melting: The constituent metals are melted together in an argon arc furnace on a water-

cooled copper hearth. To ensure homogeneity, the resulting button is flipped and remelted

several times.

Homogenization Annealing: The as-cast alloy button is sealed in an evacuated quartz tube

backfilled with argon. It is then annealed at a high temperature (e.g., 1100-1300°C) for an

extended period (e.g., 72-168 hours) to eliminate compositional segregation.

Ordering/Disordering Heat Treatment:

To achieve an ordered state: The homogenized sample is annealed at a temperature

below the predicted order-disorder transition temperature for a prolonged duration (e.g.,

500°C for several weeks) to allow for the formation of the equilibrium ordered phase. The

sample is then slowly cooled to room temperature.

To achieve a disordered state: The sample is annealed at a temperature above the order-

disorder transition temperature (e.g., 800°C) for a sufficient time to ensure a fully

disordered solid solution. The sample is then rapidly quenched in ice water to retain the

disordered phase at room temperature.

X-ray Diffraction (XRD) Analysis
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Objective: To identify the crystal structure of the phases present in the heat-treated alloys and

to determine their lattice parameters.

Protocol:

Sample Preparation: A small piece of the heat-treated alloy is ground into a fine powder

using a mortar and pestle. For bulk samples, the surface is mechanically polished to a mirror

finish and then electropolished to remove any surface deformation.

Data Acquisition: The powdered or bulk sample is mounted on a zero-background sample

holder in a powder X-ray diffractometer. A monochromatic X-ray source (typically Cu Kα) is

used. The diffraction pattern is recorded over a 2θ range of 20° to 120° with a slow scan

speed (e.g., 0.02°/s) to ensure good peak resolution.

Phase Identification: The positions and relative intensities of the diffraction peaks in the

experimental pattern are compared with standard diffraction patterns from databases such

as the International Centre for Diffraction Data (ICDD). The presence of superlattice

reflections, which are absent in the disordered fcc structure, indicates the formation of

ordered phases.

Lattice Parameter Calculation: The precise positions of the diffraction peaks are used to

calculate the lattice parameters of the identified phases using appropriate crystallographic

software and refinement methods (e.g., Rietveld refinement).

Transmission Electron Microscopy (TEM)
Objective: To directly observe the microstructure of the alloys, including the morphology and

distribution of ordered domains, and to perform selected area electron diffraction (SAED) for

phase confirmation.

Protocol:

Sample Preparation:

Thin slices (approximately 300 µm thick) are cut from the heat-treated alloy using a low-

speed diamond saw.
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3 mm discs are punched from these slices.

The discs are mechanically thinned to about 100 µm.

A central dimple is created in the disc, reducing the thickness at the center to a few tens of

micrometers.

The final thinning to electron transparency is achieved by ion milling or electropolishing.

Imaging and Diffraction:

The prepared thin foil is examined in a transmission electron microscope.

Bright-field and dark-field imaging: These techniques are used to visualize the

microstructure. Ordered domains can be imaged in dark-field mode using a superlattice

reflection.

Selected Area Electron Diffraction (SAED): By placing an aperture over a specific area of

the sample, a diffraction pattern can be obtained. The geometry of the diffraction spots in

the SAED pattern provides definitive information about the crystal structure and orientation

of the phases present. The presence of superlattice spots in the SAED pattern confirms

the ordered structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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